Flucloxacillin

Description

Antibiotic analog of [cloxacillin].

This compound is a narrow-spectrum, semisynthetic isoxazolyl penicillin with antibacterial activity. Floxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.

FLOXACILLIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 6 investigational indications.

Antibiotic analog of CLOXACILLIN.

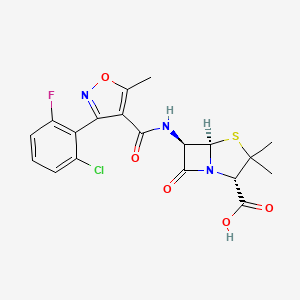

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOFUWFRIANQPC-JKIFEVAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023056 | |

| Record name | Floxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flucloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.45e-02 g/L | |

| Record name | Flucloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5250-39-5 | |

| Record name | Flucloxacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5250-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Floxacillin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005250395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucloxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Floxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flucloxacillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCLOXACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43B2M34G2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flucloxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Binding of Flucloxacillin to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions between the β-lactam antibiotic flucloxacillin and its targets, the penicillin-binding proteins (PBPs). It covers the mechanism of action, quantitative binding affinities, detailed experimental protocols for studying these interactions, and the pathways involved in bacterial cell wall synthesis and its inhibition.

Introduction: this compound and Penicillin-Binding Proteins

This compound is a narrow-spectrum, β-lactamase-resistant penicillin antibiotic primarily used to treat infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus.[1] Its efficacy stems from its ability to inhibit the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] This inhibition is achieved by targeting and inactivating penicillin-binding proteins (PBPs).

PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the cross-linking of peptidoglycan chains, providing the cell wall with its structural integrity.[2] By forming a stable, covalent bond with the active site of these enzymes, this compound effectively halts cell wall construction, leading to cell lysis and bacterial death.[1][2] In S. aureus, the primary PBPs are PBP1, PBP2, PBP3, and PBP4.[3][4] Resistance in strains like Methicillin-Resistant S. aureus (MRSA) is primarily mediated by the acquisition of the mecA gene, which encodes for PBP2a, a PBP variant with a very low affinity for most β-lactam antibiotics.[2][4]

Mechanism of this compound-PBP Interaction

The inhibitory action of this compound, like other β-lactam antibiotics, is a result of its structural mimicry of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to enter the active site of a PBP. The core of the mechanism involves the nucleophilic attack by a conserved serine residue within the PBP active site on the carbonyl carbon of this compound's β-lactam ring. This reaction opens the strained four-membered ring and results in the formation of a stable, long-lived acyl-enzyme complex. This covalent modification effectively sequesters the enzyme, preventing it from carrying out its natural function of cross-linking the cell wall.

Quantitative Binding Data

The following table summarizes the IC50 values of this compound for the PBPs of Streptococcus pneumoniae D39, as determined by a competitive binding assay with a fluorescent penicillin derivative.

| Penicillin-Binding Protein (PBP) | IC50 (µM) | Bacterial Species |

| PBP1a | 11.04 | S. pneumoniae D39[5] |

| PBP1b | ~1.95 | S. pneumoniae D39[5] |

| PBP2a | 35.29 | S. pneumoniae D39[5] |

| PBP2b | 18.54 | S. pneumoniae D39[5] |

| PBP2x | 0.83 | S. pneumoniae D39[5] |

| PBP3 | 0.91 | S. pneumoniae D39[5] |

Note: The data indicates that in S. pneumoniae, this compound is co-selective for PBP2x and PBP3.[5] This type of quantitative data is essential for understanding the specific molecular targets that contribute most to the antibiotic's overall efficacy.

Experimental Protocols

Investigating the interaction between this compound and PBPs requires specific biochemical and biophysical assays. Below are detailed protocols for PBP purification and two key binding assays.

Protocol 1: Purification of Recombinant PBP2a from S. aureus

This protocol is adapted from methodologies for expressing and purifying a soluble, truncated form of PBP2a, which is typically membrane-anchored.

A. Gene Cloning and Expression:

-

Amplify the DNA sequence of the mecA gene encoding PBP2a, omitting the N-terminal transmembrane domain.

-

Clone the truncated gene into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., 6x-His tag) for purification.

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed E. coli in a large volume of Luria-Bertani (LB) broth at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

Continue incubation for 4-6 hours at 37°C.

B. Cell Lysis and Inclusion Body Solubilization:

-

Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl) and lyse the cells by sonication on ice.

-

Since recombinant PBP2a often expresses in inclusion bodies, centrifuge the lysate at a higher speed (e.g., 15,000 x g for 30 minutes) to pellet the inclusion bodies.

-

Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.

-

Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in Tris buffer).

C. Protein Refolding and Purification:

-

Refold the denatured protein by rapid dilution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, with additives like L-arginine to prevent aggregation).

-

Clarify the refolded protein solution by centrifugation or filtration.

-

Purify the soluble, refolded PBP2a using affinity chromatography (e.g., Ni-NTA agarose if using a His-tag).

-

Wash the column extensively with a wash buffer (e.g., Tris buffer with 20 mM imidazole).

-

Elute the purified PBP2a using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

Perform further purification steps like size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

-

Verify protein purity and identity using SDS-PAGE and Western blot.

Protocol 2: Competitive PBP Binding Assay using Fluorescent Penicillin

This assay determines the IC50 of an unlabeled antibiotic (this compound) by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.

A. Preparation of Bacterial Membranes:

-

Grow S. aureus to mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., using a French press or sonicator).

-

Remove unbroken cells and debris by low-speed centrifugation.

-

Pellet the membrane fraction by ultracentrifugation (e.g., >100,000 x g for 1 hour).

-

Wash the membrane pellet with buffer and resuspend in a small volume. Determine the total protein concentration (e.g., using a Bradford or BCA assay).

B. Competition Assay:

-

In a series of microcentrifuge tubes, add a fixed amount of the membrane preparation (e.g., 100 µg of total protein).

-

Add increasing concentrations of this compound (prepared as serial dilutions) to the tubes. Include a control tube with no this compound.

-

Incubate the mixtures for a set period (e.g., 30 minutes at room temperature) to allow this compound to bind to the PBPs.

-

Add a fixed, non-saturating concentration of Bocillin-FL (e.g., 5 µg/mL) to each tube.

-

Incubate for a shorter period (e.g., 10 minutes at room temperature) to label the PBPs that were not inhibited by this compound.

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and heating at 100°C for 5 minutes.

C. Detection and Analysis:

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager (e.g., Typhoon or ChemiDoc with appropriate filters for fluorescein).

-

Quantify the fluorescence intensity of each PBP band for each this compound concentration.

-

Plot the percentage of Bocillin-FL binding (relative to the no-flucloxacillin control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

A. Sample Preparation (Crucial Step):

-

Prepare highly pure, concentrated samples of the PBP (e.g., purified recombinant PBP2a from Protocol 4.1) and this compound.

-

Buffer Matching is critical. Both the PBP and this compound must be in the exact same buffer solution. This is typically achieved by extensive dialysis of the protein against the final ITC buffer, and then using that same dialysate to dissolve the this compound.

-

Accurately determine the concentrations of both the protein (in the sample cell) and the antibiotic (in the syringe).

-

Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.

B. ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the PBP solution into the sample cell (typically ~10-20 µM).

-

Load the this compound solution into the injection syringe (typically 10-20 fold higher concentration than the PBP, e.g., 100-200 µM).

-

Set the injection parameters: a series of small-volume injections (e.g., 2-5 µL) with sufficient time between injections (e.g., 150-180 seconds) for the signal to return to baseline.

C. Data Acquisition and Analysis:

-

Perform a control experiment by injecting this compound into the buffer-filled sample cell to measure the heat of dilution.

-

Run the main experiment, titrating this compound into the PBP solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

-

Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

-

Subtract the heat of dilution from the main experimental data.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to PBP.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This will yield the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).

Pathway: Inhibition of Peptidoglycan Synthesis

This compound's binding to PBPs is the final, decisive step in a cascade of events that disrupts the bacterial cell wall synthesis pathway. This pathway begins in the cytoplasm, moves to the cell membrane, and concludes in the periplasmic space where the final peptidoglycan structure is assembled.

References

- 1. PathWhiz [pathbank.org]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Transcriptional Induction of the Penicillin-Binding Protein 2 Gene in Staphylococcus aureus by Cell Wall-Active Antibiotics Oxacillin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Flucloxacillin Resistance in MRSA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, largely due to its resistance to the β-lactam class of antibiotics, including flucloxacillin. This resistance is primarily mediated by the acquisition of the mecA gene, which encodes a modified penicillin-binding protein, PBP2a. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound resistance in MRSA, detailing the genetic determinants, regulatory pathways, and key experimental methodologies used in its study.

Core Resistance Mechanism: The Role of PBP2a

The cornerstone of this compound resistance in MRSA is the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene. PBP2a is a transpeptidase with a low affinity for β-lactam antibiotics.[1] This reduced affinity allows MRSA to continue cell wall synthesis and multiplication even in the presence of this compound, which would otherwise inhibit the native PBPs.[1]

A homolog of mecA, known as mecC, also confers methicillin resistance and has been identified in both human and animal MRSA isolates. The product of mecC, PBP2c, also exhibits reduced affinity for β-lactams.

Genetic Regulation of this compound Resistance

The expression of mecA is tightly regulated by a complex network of proteins, ensuring that PBP2a is produced in response to the presence of β-lactam antibiotics.

The MecI-MecR1 System

In the absence of a β-lactam antibiotic, the transcriptional repressor MecI binds to the promoter region of the mecA gene, preventing its transcription. When a β-lactam antibiotic is present, it is sensed by the transmembrane protein MecR1 . This binding event triggers a series of conformational changes in MecR1, leading to its autoproteolytic cleavage. The activated MecR1 then cleaves MecI, lifting the repression of mecA and allowing for the transcription and subsequent translation of PBP2a.

The BlaI-BlaR1 System

A homologous regulatory system, primarily associated with β-lactamase production, can also influence mecA expression. The BlaR1 sensor protein, upon detecting a β-lactam, initiates a signaling cascade that leads to the inactivation of the BlaI repressor. BlaI can also repress mecA transcription, and therefore, its inactivation by BlaR1 can contribute to the induction of PBP2a expression.

The VraS/VraR Two-Component System

The VraS/VraR two-component system is a global regulator of cell wall synthesis in S. aureus. It is activated by cell wall stress, including the presence of β-lactam antibiotics. The sensor kinase VraS autophosphorylates upon detecting cell wall damage and subsequently transfers the phosphate group to the response regulator VraR . Phosphorylated VraR then acts as a transcriptional activator for a number of genes involved in cell wall biosynthesis and resistance, including factors that can indirectly influence the expression and function of PBP2a.

Quantitative Data on this compound Resistance

The level of this compound resistance in MRSA can vary significantly between different strains and is quantified by the Minimum Inhibitory Concentration (MIC).

| MRSA Strain/Isolate Type | This compound MIC (µg/mL) | Reference(s) |

| Methicillin-Sensitive S. aureus (MSSA) | 0.125 - 0.5 | [2] |

| mecA-positive MRSA (general) | ≥32 to >128 | [3] |

| mecC-positive MRSA (at 30°C) | Resistant (MIC >2) | [4] |

| mecC-positive MRSA (at 37°C) | Susceptible (MIC ≤2) | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

This compound stock solution

-

MRSA isolate

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: Prepare a suspension of the MRSA isolate in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution: Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized MRSA inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the MRSA isolate.

Quantification of mecA Gene Expression by Real-Time Quantitative PCR (qPCR)

This protocol outlines the steps to quantify the relative expression of the mecA gene in MRSA following exposure to this compound.

Materials:

-

MRSA isolate

-

Tryptic Soy Broth (TSB)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument and reagents (including primers and probes for mecA and a housekeeping gene, e.g., 16S rRNA)

Procedure:

-

Bacterial Culture and Induction: Grow MRSA to mid-log phase in TSB. Divide the culture into two: one control and one experimental. To the experimental culture, add a sub-inhibitory concentration of this compound. Incubate both cultures for a defined period (e.g., 1-2 hours).

-

RNA Extraction: Harvest bacterial cells from both cultures and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers and probes specific for the mecA gene and a stable housekeeping gene. The reaction mixture typically contains cDNA template, forward and reverse primers, a fluorescently labeled probe, and qPCR master mix.

-

Data Analysis: Determine the cycle threshold (Ct) values for both mecA and the housekeeping gene in both the control and this compound-treated samples. Calculate the relative fold change in mecA expression using the ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to Flucloxacillin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class of drugs.[1] It is highly effective against β-lactamase-producing Gram-positive bacteria, particularly Staphylococcus aureus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are also presented, along with a summary of its key pharmacological characteristics.

Chemical Structure and Identification

This compound, chemically named (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a semi-synthetic penicillin.[2][3] Its structure is characterized by a β-lactam ring fused to a thiazolidine ring, with a distinctive isoxazolyl side chain containing chloro- and fluoro-substituted phenyl rings. This bulky side chain provides steric hindrance, rendering the molecule resistant to degradation by bacterial β-lactamase enzymes.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2][3] |

| Molecular Formula | C₁₉H₁₇ClFN₃O₅S[3] |

| SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)--INVALID-LINK--C(=O)O[2] |

| InChI Key | UIOFUWFRIANQPC-JKIFEVAISA-N[2] |

| CAS Number | 5250-39-5[5] |

Physicochemical Properties

This compound is typically available as a white or almost white crystalline powder.[6] It is often formulated as the sodium or magnesium salt to enhance its solubility and stability.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 453.87 g/mol [5] |

| Melting Point | 176-178°C[7][8] |

| Water Solubility | 0.0545 mg/mL[2] |

| logP | 2.44 - 2.69[2] |

| pKa (Strongest Acidic) | 3.75[2] |

| pKa (Strongest Basic) | -0.93[2] |

| Appearance | White or almost white, hygroscopic, crystalline powder[6] |

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9][10] The primary target of this compound is the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[10] Peptidoglycan provides structural integrity to the bacterial cell wall.

By binding to the active site of PBPs, this compound acylates the serine residue, leading to the irreversible inactivation of the enzyme.[10] This inhibition prevents the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately causing cell lysis and death.[10] The resistance of this compound to β-lactamase enzymes allows it to remain effective against bacteria that can degrade other penicillins.

References

- 1. medicines.org.uk [medicines.org.uk]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 5250-39-5 [chemicalbook.com]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. This compound sodium CAS#: 1847-24-1 [m.chemicalbook.com]

- 8. Thermo Scientific Chemicals this compound, sodium salt, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ie]

- 9. This compound(1-) | C19H16ClFN3O5S- | CID 25195410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. toku-e.com [toku-e.com]

An In-depth Technical Guide to the Synthesis and Purification of Flucloxacillin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of flucloxacillin and its derivatives. This compound, a narrow-spectrum beta-lactam antibiotic, is a crucial weapon against infections caused by penicillinase-producing bacteria. This document delves into the detailed experimental protocols for its synthesis, various purification techniques, and the characterization of the final products. The information presented is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of beta-lactam antibiotics.

Synthesis of this compound Sodium

The most common synthetic route to this compound involves the acylation of 6-aminopenicillanic acid (6-APA) with a suitable acylating agent, followed by conversion to its sodium salt. The key starting materials are 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and 6-APA.

General Synthesis Pathway

The synthesis of this compound sodium can be broadly divided into two main steps:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive species, typically an acid chloride, to facilitate the subsequent acylation reaction.

-

Acylation of 6-APA: The activated carboxylic acid is then reacted with 6-aminopenicillanic acid (6-APA) to form the this compound molecule.

-

Salt Formation: The resulting this compound acid is then converted to its more stable and water-soluble sodium salt.

Caption: General workflow for the synthesis of this compound sodium.

Detailed Experimental Protocols

Several detailed protocols for the synthesis of this compound sodium have been reported, primarily in patent literature. Below are representative examples.

Protocol 1: Synthesis of this compound Sodium Monohydrate [1][2]

-

Acid Chloride Formation:

-

To a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in an organic solvent (e.g., dichloromethane, ethyl acetate), an organic amine (e.g., N,N-dimethylformamide) is added as a catalyst.

-

The mixture is cooled, and phosphorus oxychloride is added dropwise while maintaining the temperature between 20-25°C.

-

The reaction is stirred for 1-2 hours to ensure complete formation of the acid chloride.

-

-

Acylation of 6-APA:

-

In a separate vessel, 6-aminopenicillanic acid (6-APA) is dissolved in water with an inorganic base such as sodium bicarbonate.

-

The solution is cooled to 5-10°C.

-

The previously prepared acid chloride solution is added dropwise to the 6-APA solution, maintaining the temperature and pH.

-

-

Isolation of this compound Acid:

-

After the reaction is complete, the mixture is acidified with hydrochloric acid.

-

The this compound acid is extracted into an organic solvent like ethyl acetate.

-

The organic layer is washed and then concentrated under reduced pressure.

-

The residue is dissolved in an alcohol (e.g., ethanol) and water is added dropwise to crystallize the this compound acid.

-

The crystals are filtered, washed with water, and dried.

-

-

Formation of this compound Sodium:

-

The dried this compound acid is dissolved in an organic solvent such as ethyl acetate.

-

A solution of sodium isooctanoate in ethanol is added dropwise at 17-25°C.

-

The resulting crystals of this compound sodium monohydrate are stirred, cooled to 0°C, filtered, washed with cold ethanol, and dried.

-

Protocol 2: Alternative Synthesis of this compound Sodium Monohydrate [3]

-

Preparation of 6-APA Sodium Salt Solution:

-

20.0 g of 6-aminopenicillanic acid (6-APA) is slowly added to 100 g of deionized water under stirring and the system is cooled to 0-5 °C.

-

A solution of 10.6 g of sodium carbonate in 100 mL of deionized water is added dropwise, keeping the temperature below 10 °C, to obtain an aqueous solution of the 6-APA sodium salt.

-

-

Acylation:

-

28.0 g of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride is added to the 6-APA solution over 1 hour.

-

The reaction mixture is stirred at 20-25 °C for 4 hours.

-

-

Work-up and Extraction:

-

The pH of the reaction solution is adjusted to 2.5 with 1 mol/L dilute hydrochloric acid.

-

400 g of ethyl acetate is added for liquid-liquid extraction.

-

The ethyl acetate phase is washed with saturated sodium chloride solution and dried with anhydrous sodium sulfate.

-

-

Salt Formation and Crystallization:

-

A solution of 18.0 g of sodium isooctanoate in 108 mL of ethyl acetate is added dropwise to the ethyl acetate solution of this compound acid.

-

A white solid precipitates. The system is cooled to 5-10 °C and crystallization is continued for 3 hours.

-

The solid is collected by filtration, washed twice with ethyl acetate, and dried under vacuum at 50 °C.

-

Quantitative Data from Synthesis Protocols

| Parameter | Protocol 1 (Example 1)[1] | Protocol 1 (Example 2)[1] | Protocol 1 (Example 3)[1] | Protocol 2[3] |

| Starting this compound Acid | 19.65 g | 19.8 g | 39 g | Not specified |

| Sodium Isooctanoate | 13 g in 75 ml ethanol | 11 g in 75 ml ethanol | 22 g in 100 ml ethanol | 18.0 g |

| Solvent for this compound Acid | 150 ml ethyl acetate | 150 ml ethyl acetate | 200 ml ethyl acetate | 400 g ethyl acetate |

| Yield of this compound Sodium | 17.6 g | 17.9 g | 34.8 g | 41.3 g |

| Yield (%) | 85.4% | 86.2% | 85.1% | 90.6% |

| Purity (%) | 99.4% | 99.3% | 99.6% | 99.8% (by HPLC) |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modification of the core structure or the synthesis of related impurities for analytical purposes.

Synthesis of this compound Degradation Impurities[4]

A series of degradation impurities of this compound have been synthesized and characterized. These include penicilloic acids, penilloic acids, and glycine analogs. The synthesis of these compounds often involves subjecting this compound to specific conditions (e.g., acidic or basic pH, specific reagents) to induce degradation in a controlled manner. The products are then purified using techniques like filtration, drying, and chromatography.[4]

Purification of this compound and its Derivatives

Purification is a critical step to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). For this compound, crystallization is a key purification method, often leading to the formation of different polymorphic forms.

Caption: General purification workflows for this compound.

Crystallization

Crystallization is a widely used technique for the purification of this compound sodium. The choice of solvent is critical and can lead to the formation of different crystal forms or polymorphs, which may exhibit different physical properties such as solubility and stability.

Experimental Protocol for Polymorph Formation:

-

Amorphous Form: Dissolving this compound sodium (1.0 g) in boiling tetrahydrofuran (17 mL) or methanol (6 mL), followed by filtration and cooling to room temperature.

-

Form II: Dissolving this compound sodium (2.0 g) in 20 mL of boiling ethanol, followed by hot filtration and slow cooling.

-

Form III: To 1.0 g of this compound sodium, 13 mL of acetone is added with stirring and heated to boiling, followed by hot filtration and cooling to room temperature.

Chromatographic Methods

While crystallization is effective for bulk purification, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are invaluable for achieving very high purity, for isolating minor impurities, and for analytical purposes.

Preparative HPLC for Isoxazolyl Penicillins: [5]

Preparative HPLC can be scaled up from analytical HPLC conditions. For isoxazolyl penicillins like dicloxacillin, cloxacillin, and oxacillin, a ZORBAX Eclipse XDB-C18 column (21.2 × 150 mm, 5-µm) can be used.[5] The mobile phase and flow rate are adjusted based on the analytical separation to achieve high yields and purity.[5] This method is also applicable to the purification of this compound and its derivatives.

Analytical HPLC for Purity Determination: [6][7]

-

Method 1 (Ion Exchange): An isocratic ion exchange HPLC method can be used for the simultaneous determination of this compound and amoxicillin.[6]

-

Column: ZORBAX 300-SCX

-

Mobile Phase: 0.025 M ammonium dihydrogen phosphate (adjusted to pH 2.6 with phosphoric acid)-acetonitrile (95:5)

-

-

Method 2 (Reversed-Phase): A simple and accurate reverse-phase HPLC method has been developed for the assay of this compound sodium in capsule dosage form.[7]

-

Column: Phenomenex® Bondclone 10 C18 (300×3.9 mm, 5µm)

-

Mobile Phase: 60% Methanol and 40% KH2PO4 buffer (pH 5)

-

Characterization Data

The identity and purity of synthesized this compound and its derivatives are confirmed using various spectroscopic techniques.

| Technique | This compound | Reference |

| 1H NMR | Predicted spectra are available in databases like DrugBank. | [8] |

| 13C NMR | Spectral data is available in databases such as PubChem. | [9] |

| Mass Spectrometry | LC-MS/MS methods have been developed for quantification. The precursor-to-product combination for MRM is often m/z 454.1 → 160.3. | |

| Infrared (IR) Spectroscopy | Can be used for identification by comparing the spectrum with a reference standard (e.g., this compound sodium CRS). | [10] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound and its derivatives. The presented experimental protocols, quantitative data, and purification strategies offer a solid foundation for researchers and professionals in the field of antibiotic drug development. The synthesis of this compound is a well-established process, with opportunities for optimization in terms of yield and purity. The purification, particularly through crystallization, is crucial for obtaining the desired polymorphic form with optimal physicochemical properties. Further research into the synthesis of novel this compound derivatives holds the potential for the development of new antibiotics with improved efficacy and resistance profiles.

References

- 1. CN102964356A - Synthesis method of this compound sodium - Google Patents [patents.google.com]

- 2. CN102964356B - Synthesis method of this compound sodium - Google Patents [patents.google.com]

- 3. This compound sodium synthesis - chemicalbook [chemicalbook.com]

- 4. synthesis-and-characterisation-of-degradation-impurities-of-flucloxacillin-and-dicloxacillin - Ask this paper | Bohrium [bohrium.com]

- 5. agilent.com [agilent.com]

- 6. An isocratic ion exchange HPLC method for the simultaneous determination of this compound and amoxicillin in a pharmaceutical formulation for injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uspbpep.com [uspbpep.com]

An In-depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Flucloxacillin

This technical guide provides a comprehensive overview of the in vitro pharmacokinetic and pharmacodynamic properties of flucloxacillin, a narrow-spectrum beta-lactam antibiotic. Designed for researchers, scientists, and drug development professionals, this document details the methodologies of key experiments, presents quantitative data in a structured format, and visualizes the critical pathways and workflows associated with this compound's activity.

Pharmacodynamics: The Mechanism of Action

This compound is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall.[1][2] Its primary target is the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3][4][5] By binding to these proteins, this compound blocks the transpeptidation step in peptidoglycan synthesis, a critical component of the cell wall. This interference with cell wall integrity leads to cell lysis and bacterial death.[3][4] A key feature of this compound is its resistance to staphylococcal beta-lactamases, enzymes that can inactivate many other penicillins.[1][6]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the mechanism of action of this compound.

In Vitro Pharmacokinetics

The in vitro pharmacokinetic properties of this compound are crucial for understanding its disposition and for designing effective dosing regimens. Key parameters include protein binding and metabolism.

Protein Binding

This compound is highly bound to plasma proteins, primarily albumin.[7][8] The unbound fraction of the drug is the pharmacologically active component. The extent of protein binding is not constant and can be influenced by the drug concentration and albumin levels, exhibiting saturable binding characteristics.[7]

| Parameter | Value | Reference |

| Protein Binding (Healthy Volunteers) | 95% - 97% | [8] |

| Protein Binding (Critically Ill Patients) | 63.4% - 97.2% | [7] |

| Unbound Fraction (Healthy Volunteers) | 3% - 5% | [8] |

| Unbound Fraction (Variable) | 1.1% - 64.7% | [9] |

Metabolism

This compound is metabolized in the liver to a certain extent.[2] The primary metabolite is 5'-hydroxymethylthis compound (5-OH-FX), which can be further metabolized.[10][11] In vitro studies have also shown that this compound can be a weak inducer of cytochrome P450 enzymes, particularly CYP3A4.[12][13]

| Metabolite | Description | Reference |

| 5'-hydroxymethylthis compound (5-OH-FX) | Major active metabolite | [10][11] |

| 5'-hydroxymethylthis compound-penicilloic acid (5-OH-PA) | Further metabolite of 5-OH-FX | [10][11] |

| This compound-penicilloic acid (FX-PA) | Metabolite of this compound | [10][11] |

In Vitro Pharmacodynamics

The in vitro pharmacodynamic properties of this compound describe the relationship between drug concentration and its antibacterial effect. Key measures include the Minimum Inhibitory Concentration (MIC) and time-kill kinetics. The primary pharmacodynamic index for beta-lactam antibiotics like this compound is the percentage of the dosing interval that the unbound drug concentration remains above the MIC (%fT > MIC).[14][15][16]

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC values for this compound against Staphylococcus aureus are generally low, although a range of values has been reported.

| Organism | MIC Range (mg/L) | Median MIC (mg/L) | Reference |

| Staphylococcus aureus (MSSA) | <0.06 - 0.25 | 0.125 | [9] |

| Staphylococcus aureus (MSSA) | 0.125 - 0.5 | 0.25 | [17] |

| Staphylococcus aureus (MSSA) | 0.125 - 2 | - | [18] |

Time-Kill Kinetics

Time-kill assays provide information on the rate of bacterial killing over time at different antibiotic concentrations. For this compound, a time-dependent killing effect is observed, which is characteristic of beta-lactam antibiotics.[14] Optimal bactericidal activity is generally associated with maintaining the unbound drug concentration above the MIC for a significant portion of the dosing interval.[14][19]

| Pharmacodynamic Target | Efficacy Level | Reference |

| %fT > MIC ≥ 50% | Optimal efficacy | [14][20] |

| %fT > 4xMIC ≥ 50-100% | Maximal bactericidal activity and suppression of resistance | [19] |

| 15% fT > 0.25 x MIC | 1-log reduction in S. aureus | [15][16][21][22] |

| 20% fT > 0.25 x MIC | 2-log reduction in S. aureus | [15][16][21][22] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

Protocol for Broth Microdilution:

-

Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[9][17]

Time-Kill Assay

Protocol for Static Time-Kill Assay:

-

Preparation of Inoculum: A bacterial culture is grown to the logarithmic phase and then diluted in fresh broth to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Exposure to Antibiotic: The bacterial suspension is aliquoted into flasks or tubes containing this compound at various concentrations (e.g., multiples of the MIC). A growth control without antibiotic is included.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), samples are withdrawn from each flask.

-

Viable Cell Count: The samples are serially diluted and plated onto appropriate agar plates.

-

Incubation and Counting: The plates are incubated for 24 hours at 37°C, and the number of colonies is counted to determine the CFU/mL at each time point.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time to visualize the rate of bacterial killing.[23]

Protein Binding Assay by Ultrafiltration

Protocol for Ultrafiltration Assay:

-

Sample Preparation: this compound is added to human plasma or a solution of human serum albumin at various concentrations.

-

Equilibration: The samples are incubated at 37°C to allow for the binding to reach equilibrium.

-

Ultrafiltration: An aliquot of the sample is placed in an ultrafiltration device containing a semi-permeable membrane that retains proteins and protein-bound drug. The device is centrifuged to separate the protein-free ultrafiltrate, which contains the unbound drug.

-

Analysis: The concentrations of this compound in the original plasma sample (total concentration) and in the ultrafiltrate (unbound concentration) are determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[24]

-

Calculation: The percentage of protein binding is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) x 100.

References

- 1. litfl.com [litfl.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PathWhiz [pathbank.org]

- 4. This compound | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. microbiologymatters.com [microbiologymatters.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Probability of pharmacological target attainment with this compound in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of this compound and its metabolites in patients with renal failure: Impact on liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Is a Weak Inducer of CYP3A4 in Healthy Adults and 3D Spheroid of Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 14. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 15. Pharmacodynamics of this compound in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacodynamics of this compound in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MIC EUCAST [mic.eucast.org]

- 19. researchgate.net [researchgate.net]

- 20. Population Pharmacokinetics at Two Dose Levels and Pharmacodynamic Profiling of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. researchgate.net [researchgate.net]

- 23. page-meeting.org [page-meeting.org]

- 24. pure.rug.nl [pure.rug.nl]

Methodological & Application

Application Note: Determination of Flucloxacillin in Human Plasma by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of flucloxacillin in human plasma. The described protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies involving this compound. The protocol has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is effective against beta-lactamase-producing bacteria, particularly Staphylococcus aureus. Accurate measurement of this compound concentrations in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological matrices due to its high specificity, sensitivity, and reproducibility. This document provides a detailed protocol for the analysis of this compound in human plasma using RP-HPLC.

Experimental

Materials and Reagents

-

This compound sodium (Reference Standard)

-

Dicloxacillin sodium (Internal Standard - IS)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical Grade)

-

Glacial Acetic Acid (Analytical Grade)

-

Water (HPLC Grade)

-

Drug-free human plasma

Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Alltima™ C18, 250 mm x 4.6 mm, 5 µm)[1][2][3]

-

Data acquisition and processing software

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Preparation of Solutions

-

Stock Solution of this compound (1 mg/mL): Accurately weigh 10.9 mg of this compound sodium and dissolve it in 10 mL of methanol.[1] Store at 4°C.

-

Stock Solution of Dicloxacillin (IS) (1 mg/mL): Accurately weigh 11.0 mg of dicloxacillin sodium and dissolve it in 10 mL of methanol.[1]

-

Working Solution of Internal Standard (20 µg/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 20 µg/mL.[1] Store at -20°C.[1]

-

Mobile Phase (10 mM KH2PO4 : Acetonitrile, 64.5:35.5, v/v): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 10 mM solution. Mix 645 mL of this solution with 355 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.[1][2][3]

Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.[1][2][3]

-

Add 50 µL of glacial acetic acid.[1]

-

Add 250 µL of acetonitrile containing the internal standard (dicloxacillin at 20 µg/mL).[1]

-

Vortex the mixture for 10 seconds to precipitate plasma proteins.[1]

-

Centrifuge at 36,670 x g for 10 minutes at 15°C.[1]

-

Carefully transfer the supernatant to an HPLC vial.

-

Inject 50 µL of the supernatant into the HPLC system.[1]

Chromatographic Conditions

The chromatographic conditions for the analysis are summarized in the table below.

| Parameter | Condition |

| Column | Alltima™ C18 (250 mm x 4.6 mm, 5 µm)[1][2][3] |

| Mobile Phase | 10 mM KH2PO4 : Acetonitrile (64.5:35.5, v/v)[1][2][3] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm[4] or 237 nm[5][6] |

| Injection Volume | 50 µL[1] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes[3] |

Method Validation

The analytical method was validated according to established guidelines for linearity, precision, accuracy, and sensitivity.

Linearity

The method demonstrated linearity over the concentration range of 0.2 to 40.0 µg/mL for this compound in human plasma.[1] The mean linear regression equation was Y = 0.1081X - 0.0094, with a correlation coefficient (r²) greater than 0.99.[1]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels. The results are summarized below.

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | < 15% | < 15% | 85-115% |

| Medium QC | < 15% | < 15% | 85-115% |

| High QC | < 15% | < 15% | 85-115% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.00437% w/v and 0.0132% w/v, respectively, demonstrating the sensitivity of the method.[7]

Results and Discussion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and efficient. The chromatographic conditions allow for good separation of this compound and the internal standard from endogenous plasma components, with typical retention times of approximately 6.5 minutes for this compound and 7.9 minutes for the internal standard, dicloxacillin.[3] The total run time of 10 minutes allows for a high throughput of samples.[3]

Experimental Workflow and Signaling Pathway Diagrams

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. RP-HPLC analysis of this compound in human plasma: validation and application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Efficacy of Flucloxacillin in a Murine Thigh Infection Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The neutropenic murine thigh infection model is a well-established preclinical model used to evaluate the in vivo efficacy of antimicrobial agents.[1] This model is particularly valuable for studying the pharmacokinetics and pharmacodynamics (PK/PD) of antibiotics against specific pathogens, such as Staphylococcus aureus, a common cause of skin and soft tissue infections.[1][2][3][4][5] These application notes provide a detailed overview of the experimental protocol for assessing the efficacy of flucloxacillin in this model, along with representative data and visualizations to guide researchers in their study design and execution.

Data Presentation

The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in a neutropenic murine thigh infection model against Staphylococcus aureus.

Table 1: Bacterial Strains and Inoculum

| Bacterial Strain | Type | Inoculum Concentration (CFU/mL) | Injection Volume (mL) | Site of Injection |

| Staphylococcus aureus 29213 | Methicillin-Susceptible S. aureus (MSSA) | 1 x 107 | 0.1 | Intramuscular (Right Thigh)[1] |

| S. aureus MUP1621 | Methicillin-Susceptible S. aureus (MSSA) | Not Specified | 0.1 | Thigh Muscle[2] |

| S. aureus MUP4421 | Methicillin-Susceptible S. aureus (MSSA) | Not Specified | 0.1 | Thigh Muscle[2] |

Table 2: this compound Dosing and Efficacy

| Mouse Model | This compound Dosing Regimen (mg/kg) | Dosing Frequency | Treatment Duration (hours) | Bacterial Reduction (log10 CFU/thigh) | Pharmacodynamic Parameter (%fT > MIC) for 1-log Reduction |

| Neutropenic ICR (CD1) Mice | 2 - 64 | Every 2 hours | 24 | Dose-dependent reduction | 15% (median for S. aureus)[2][3][4] |

| Neutropenic ICR (CD1) Mice | 8 - 128 | Every 4 hours | 24 | Dose-dependent reduction[2] | Not specified |

| Neutropenic ICR (CD1) Mice | 32 - 256 | Every 6 hours | 24 | Dose-dependent reduction[2] | Not specified |

Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Findings for this compound against S. aureus

| PK/PD Index Correlating with Efficacy | Target for 1-log10 Bacterial Reduction | Target for 2-log10 Bacterial Reduction |

| %fT > MIC (Percentage of the dosing interval that the free drug concentration remains above the MIC)[2][3][4] | 15% (median, %fT > 0.25 x MIC)[2][3][4] | 20% (average, %fT > 0.25 x MIC)[2][3][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in a murine thigh infection model for evaluating this compound efficacy.

Preparation of Bacterial Inoculum

-

Streak the desired Staphylococcus aureus strain onto a suitable agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.

-

Inoculate a single colony into a tube of Tryptic Soy Broth.

-

Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

-

Harvest the bacterial cells by centrifugation.

-

Wash the bacterial pellet with sterile phosphate-buffered saline (PBS).

-

Resuspend the pellet in sterile PBS and adjust the bacterial suspension to the desired concentration (e.g., 1 x 107 CFU/mL) using a spectrophotometer and standard curves.

Induction of Neutropenia in Mice

-

Use specific pathogen-free mice (e.g., female ICR mice, 5-6 weeks old).[1]

-

Induce neutropenia by administering cyclophosphamide intraperitoneally.[1] A common regimen is two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[1][6]

-

Confirm neutropenia (<100 neutrophils/mm³) prior to infection.[6]

Murine Thigh Infection Procedure

-

Anesthetize the neutropenic mice using an appropriate method (e.g., isoflurane).[6]

-

Inject 0.1 mL of the prepared bacterial inoculum intramuscularly into the thigh of one or both hind limbs.[1][7]

Administration of this compound

-

Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).[1][2]

-

Administer this compound via a relevant route, such as subcutaneous injection.[2]

-

Dose the animals according to the predetermined experimental groups, with varying concentrations and dosing frequencies.[2][5]

-

Include a vehicle control group that receives the same volume of the vehicle (e.g., saline) as the treatment groups.[1]

Assessment of Bacterial Burden

-

At the end of the treatment period (e.g., 24 hours post-infection), humanely euthanize the mice.[1]

-

Weigh the excised tissue.

-

Homogenize the tissue in a known volume of sterile PBS.[6]

-

Perform serial dilutions of the tissue homogenate in sterile PBS.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies to determine the number of colony-forming units (CFU) per gram of tissue.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical design of the murine thigh infection model for testing this compound efficacy.

Caption: Experimental workflow for the murine thigh infection model.

Caption: Logical design of the in vivo efficacy study.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacodynamics of this compound in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.eur.nl [pure.eur.nl]

- 5. researchgate.net [researchgate.net]

- 6. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

Application Notes and Protocols for Flucloxacillin Time-Kill Curve Assay against Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Introduction

The time-kill curve assay is a dynamic method used in microbiology to assess the pharmacodynamic properties of an antimicrobial agent against a specific pathogen. This assay provides detailed information on the rate and extent of bacterial killing over time, allowing for the characterization of an antibiotic as bactericidal (causes cell death) or bacteriostatic (inhibits growth). For Staphylococcus aureus, a significant human pathogen, understanding the killing kinetics of antibiotics like flucloxacillin is crucial for optimizing dosing regimens and predicting clinical efficacy. This compound, a narrow-spectrum beta-lactam antibiotic, is a primary treatment for infections caused by methicillin-susceptible S. aureus (MSSA). This document provides a detailed protocol for performing a this compound time-kill curve assay against S. aureus.

Key Concepts

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The MIC of the specific S. aureus strain must be determined prior to the time-kill assay.

-

Bactericidal Activity: Generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum (CFU/mL) over a 24-hour period.[1][2]

-

Bacteriostatic Activity: A <3-log10 reduction in the initial bacterial inoculum, where bacterial growth is inhibited but the cells are not killed.[1]

-

Colony Forming Unit (CFU): A measure of viable bacterial cells.

Data Presentation

The results of a time-kill curve assay are typically presented as a plot of log10 CFU/mL versus time. The data can also be summarized in a tabular format for clear comparison of bacterial viability at different time points and this compound concentrations.

Table 1: Representative Time-Kill Curve Data for this compound against S. aureus

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) |

| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.70 |

| 2 | 6.85 | 6.50 | 5.20 | 4.80 | 4.10 |

| 4 | 7.90 | 7.20 | 4.10 | 3.50 | 2.90 |

| 8 | 8.80 | 8.10 | 3.20 | <2.00 | <2.00 |

| 12 | 9.10 | 8.50 | 2.80 | <2.00 | <2.00 |

| 24 | 9.20 | 8.80 | 2.50 | <2.00 | <2.00 |

Table 2: Interpretation of Time-Kill Assay Results

| Activity | Definition | Example from Table 1 |

| Bactericidal | ≥3-log10 reduction in CFU/mL from the initial inoculum.[1] | At 8 hours, the 4 x MIC concentration shows a reduction from 5.70 log10 CFU/mL to <2.00 log10 CFU/mL, which is a >3-log10 reduction. |

| Bacteriostatic | <3-log10 reduction in CFU/mL from the initial inoculum. | At 24 hours, the 1 x MIC concentration shows a reduction from 5.70 log10 CFU/mL to 2.50 log10 CFU/mL, which is a 3.2-log10 reduction, also indicating bactericidal activity at this timepoint. A truly bacteriostatic agent would show a plateau in CFU/mL near the initial inoculum level. |

| No Effect | Bacterial growth is similar to the growth control. | The 0.5 x MIC concentration shows growth that is only slightly inhibited compared to the growth control. |

Experimental Protocols

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M26-A, "Methods for Determining Bactericidal Activity of Antimicrobial Agents."[3][4]

Materials

-

Staphylococcus aureus isolate (e.g., ATCC 29213 or a clinical isolate)

-

This compound powder, analytical grade

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable solid growth medium

-

Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile test tubes

-

Sterile 96-well microtiter plates

-

Micropipettes and sterile tips

-

Spectrophotometer

-

Incubator (35-37°C)

-

Shaking incubator (optional)

-

Vortex mixer

Preliminary Step: MIC Determination

Before performing the time-kill assay, the MIC of this compound for the chosen S. aureus strain must be determined using a standardized method such as broth microdilution as described by CLSI.

Protocol for Time-Kill Curve Assay

1. Inoculum Preparation:

a. From a fresh overnight culture of S. aureus on a TSA plate, select 3-5 isolated colonies.

b. Inoculate the colonies into a tube containing 5 mL of CAMHB.

c. Incubate the broth culture at 35-37°C with shaking until it reaches the logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at 600 nm.

d. Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL. This usually requires a 1:100 to 1:200 dilution of the 0.5 McFarland suspension.

2. Preparation of this compound Concentrations:

a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a high concentration (e.g., 10 mg/mL).

b. From the stock solution, prepare working solutions in CAMHB at concentrations that are multiples of the predetermined MIC. Common concentrations to test are 0.25x, 0.5x, 1x, 2x, and 4x the MIC.[5][6] A growth control tube containing no antibiotic should also be prepared.

3. Time-Kill Assay Procedure:

a. To a set of sterile test tubes, add the prepared this compound working solutions and the growth control medium.

b. Add the prepared S. aureus inoculum to each tube to achieve the final desired starting concentration of ~5 x 10^5 CFU/mL.

c. Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[6][7]

d. Incubate the tubes at 35-37°C for the duration of the assay. Shaking incubation is recommended to ensure aeration and prevent bacterial sedimentation.

4. Bacterial Enumeration (CFU Counting):

a. For each aliquot, perform ten-fold serial dilutions in sterile saline or PBS to reduce the bacterial concentration to a countable range.[8][9]

b. Plate a small volume (e.g., 10-100 µL) of the appropriate dilutions onto TSA plates. The spread plate method is commonly used.[10]

c. Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

d. Count the number of colonies on the plates that have between 30 and 300 colonies.[9]

e. Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

f. Convert the CFU/mL values to log10 CFU/mL for plotting and analysis.

Visualization of Experimental Workflow

Caption: Workflow for this compound Time-Kill Assay.

References

- 1. emerypharma.com [emerypharma.com]

- 2. scribd.com [scribd.com]

- 3. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. mdpi.com [mdpi.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. 2.3. Time‐kill assay [bio-protocol.org]

- 8. ossila.com [ossila.com]

- 9. asm.org [asm.org]

- 10. google.com [google.com]

Application Notes & Protocols for Assessing Flucloxacillin Penetration in Bone Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flucloxacillin is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by penicillinase-producing Gram-positive bacteria, particularly Staphylococcus aureus.[1][2] It is a crucial agent in the management of skin, soft tissue, and bone infections like osteomyelitis.[3][4] The clinical efficacy of this compound in bone infections is contingent upon its ability to penetrate the bone matrix and achieve concentrations exceeding the Minimum Inhibitory Concentration (MIC) for the target pathogen at the site of infection.[5] The time that the free (unbound) drug concentration remains above the MIC (fT > MIC) is the key pharmacodynamic parameter for beta-lactam antibiotics.[5][6]

These application notes provide a comprehensive overview of the methodologies required to accurately assess this compound penetration into bone tissue, presenting quantitative data from recent studies and detailed experimental protocols.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] It specifically inhibits the cross-linkage of peptidoglycan chains by binding to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7][8] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[3][7] Its isoxazolyl side chain renders it resistant to degradation by β-lactamase enzymes produced by many resistant bacteria.[1][2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound bone and soft tissue concentrations assessed by microdialysis in pigs after intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics of this compound In Bone and Soft Tissue- Standard Dosing is Not Sufficient to Achieve Therapeutic Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Detecting Flucloxacillin Resistance Genes in Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection of flucloxacillin resistance genes in clinical isolates, a critical aspect of antimicrobial stewardship and infection control. The protocols outlined below cover both molecular and phenotypic approaches, offering a comprehensive guide for accurate and timely identification of resistance mechanisms.

Introduction to this compound Resistance

This compound is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is active against beta-lactamase-producing Gram-positive bacteria, particularly Staphylococcus aureus. Resistance to this compound in S. aureus is primarily mediated by two mechanisms: the production of penicillin-binding protein 2a (PBP2a), encoded by the mecA gene, and to a lesser extent, by the mecC gene, which leads to methicillin-resistant S. aureus (MRSA). Another significant resistance mechanism is the production of beta-lactamase, encoded by the blaZ gene, which inactivates the antibiotic by hydrolyzing its beta-lactam ring.[1][2] The accurate detection of these resistance genes is crucial for appropriate patient management and for monitoring the epidemiology of resistant strains.

Methods for Detecting this compound Resistance

A variety of methods are available for the detection of this compound resistance, ranging from traditional culture-based phenotypic assays to rapid molecular techniques. The choice of method often depends on the clinical setting, available resources, and the required turnaround time.

Molecular Methods

Molecular methods offer high sensitivity and specificity for the direct detection of resistance genes.

1. Polymerase Chain Reaction (PCR)

PCR is a widely used and reliable technique for the amplification and detection of specific DNA sequences, such as the mecA, mecC, and blaZ genes.[1][3] Conventional PCR, real-time PCR, and multiplex PCR are all valuable tools in the clinical laboratory.[4][5][6]

2. Whole-Genome Sequencing (WGS)